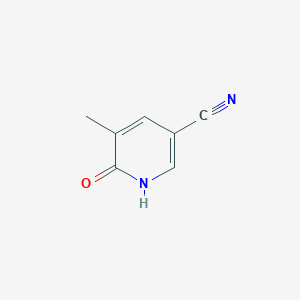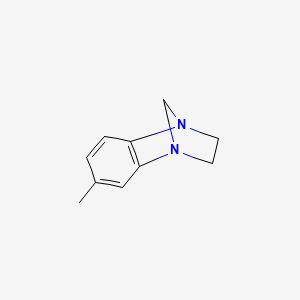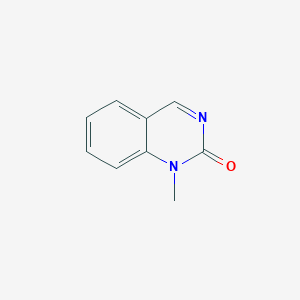![molecular formula C8H14N2 B11922263 4,9-Diazadispiro[2.2.2.2]decane](/img/structure/B11922263.png)
4,9-Diazadispiro[2.2.2.2]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,9-Diazadispiro[2222]decane is a heterocyclic compound with the molecular formula C₈H₁₄N₂ It is characterized by its unique spiro structure, which consists of two nitrogen atoms incorporated into a bicyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diazadispiro[2.2.2.2]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dihalide in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems. The compound is typically stored under inert conditions to maintain its stability.
化学反应分析
Types of Reactions
4,9-Diazadispiro[2.2.2.2]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms.
科学研究应用
4,9-Diazadispiro[2.2.2.2]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 4,9-Diazadispiro[2.2.2.2]decane involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the spiro structure may allow the compound to interact with biological membranes and proteins, affecting their function.
相似化合物的比较
Similar Compounds
- 4,9-Diazadispiro[2.2.2.3]decane
- 4,9-Diazadispiro[2.2.2.4]decane
- 4,9-Diazadispiro[2.2.2.5]decane
Uniqueness
4,9-Diazadispiro[2.2.2.2]decane is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry.
属性
分子式 |
C8H14N2 |
|---|---|
分子量 |
138.21 g/mol |
IUPAC 名称 |
5,10-diazadispiro[2.2.26.23]decane |
InChI |
InChI=1S/C8H14N2/c1-2-7(1)5-10-8(3-4-8)6-9-7/h9-10H,1-6H2 |
InChI 键 |
XJJYEZQLBOXGPB-UHFFFAOYSA-N |
规范 SMILES |
C1CC12CNC3(CC3)CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11922197.png)
![Imidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11922199.png)

![1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol](/img/structure/B11922208.png)

![6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11922221.png)
![5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11922223.png)
![6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B11922229.png)



![N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922244.png)
![Pyrrolo[1,2-a]pyrimidin-7-amine](/img/structure/B11922255.png)

